N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl]-2,2,2-trifluoroacetamide . This nomenclature systematically describes the molecular structure:
- N-[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl] : Indicates a propionamide derivative where the nitrogen atom is bonded to a 4-ethylpiperazine ring substituted at the 1-position. The "1-oxo" designation specifies a ketone group at the first carbon of the propane backbone.
- 2,2,2-trifluoroacetamide : Denotes an acetamide group with three fluorine atoms replacing all hydrogen atoms on the terminal methyl group.
The structural representation can be visualized using the SMILES notation CCN1CCN(CC1)C(=O)C(C)NC(=O)C(F)(F)F, which encodes the connectivity of atoms. The InChIKey NGTYTXIHPMTNHS-UHFFFAOYSA-N provides a unique identifier for computational and database applications.
The compound features a piperazine ring with an ethyl substituent at the 4-position, a methyl group on the central carbon of the propane backbone, and a trifluoroacetyl moiety. This arrangement confers both lipophilic (trifluoromethyl group) and hydrophilic (piperazine and amide groups) properties, influencing its reactivity and potential applications in medicinal chemistry.
CAS Registry Number and Alternative Chemical Identifiers
The CAS Registry Number for this compound is 1214235-36-5 , a unique identifier critical for regulatory and commercial documentation. Additional identifiers include:
Alternative names reflect slight variations in substituent positioning or naming conventions:
- N-(1-(4-Ethylpiperazin-1-yl)-1-oxopropan-2-yl)-2,2,2-trifluoroacetamide
- N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide
These identifiers ensure precise communication across chemical databases, patent filings, and synthetic workflows.
Molecular Formula and Weight Analysis
The molecular formula C₁₁H₁₈F₃N₃O₂ reveals the composition of 11 carbon, 18 hydrogen, 3 fluorine, 3 nitrogen, and 2 oxygen atoms. The molecular weight is 281.27 g/mol , calculated as follows:
| Element | Count | Atomic Weight (g/mol) | Mass Contribution (g/mol) | Percent Composition (%) |
|---|---|---|---|---|
| C | 11 | 12.011 | 132.121 | 46.97 |
| H | 18 | 1.008 | 18.144 | 6.45 |
| F | 3 | 18.998 | 56.994 | 20.26 |
| N | 3 | 14.007 | 42.021 | 14.94 |
| O | 2 | 15.999 | 31.998 | 11.38 |
| Total | - | - | 281.277 | 100.00 |
Data derived from computational analysis and corroborated by PubChem.
Carbon contributes nearly half the molecular mass (46.97%), reflecting its dominance in the piperazine and acetamide backbone. The trifluoroacetyl group accounts for 20.26% of the mass, underscoring the impact of fluorine's high atomic weight. Discrepancies between computed (281.277 g/mol) and literature values (281.27 g/mol) are negligible, affirming the precision of modern computational tools in molecular weight determination.
Properties
IUPAC Name |
N-[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3N3O2/c1-3-16-4-6-17(7-5-16)9(18)8(2)15-10(19)11(12,13)14/h8H,3-7H2,1-2H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTYTXIHPMTNHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Piperazine Intermediate
The 4-ethylpiperazine moiety is typically introduced via nucleophilic aromatic substitution or alkylation. For example:
- Step 1 : Reaction of 2-fluoro-5-nitrophenylamine with 1-ethylpiperazine in DMF using N,N-diisopropylethylamine (DIPEA) as a base at 100°C for 8 hours yields 2-(4-ethylpiperazin-1-yl)-5-nitrophenylamine.
- Step 2 : Reduction of the nitro group (e.g., via hydrogenation with Pd/C) produces the corresponding aniline derivative.
Formation of the Acetamide Backbone
The trifluoroacetamide group is introduced through acyl chloride or active ester intermediates:
- Method A : Reaction of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride with trifluoroacetic anhydride in the presence of a base (e.g., triethylamine) at 0–25°C.
- Method B : Direct acylation using PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and N-hydroxybenzotriazole (HOBt) in DMF.
Coupling of Piperazine and Acetamide Moieties
The final assembly employs coupling reagents to link the intermediates:
Deprotection and Final Purification
- Boc Removal : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves tert-butoxycarbonyl (Boc) protecting groups.
- Crystallization : Recrystallization from ethyl acetate or methanol yields high-purity product.
Analytical Characterization
Key data from synthesized batches:
- ¹H NMR (DMSO-d₆): δ 3.64 (s, 2H, CH₂), 4.07–3.89 (m, 2H, CF₃CH₂), 8.21 (br s, 3H, NH₃⁺).
- ¹⁹F NMR : δ -70.69 ppm (tr, J = 10.1 Hz, CF₃).
- HPLC-MS : Retention time 3.848 min, m/z 591.00 [M+H]⁺.
Optimization Challenges
Biological Activity
N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide, commonly referred to as EFPA, is a synthetic compound with potential pharmacological applications. Its unique structure, characterized by the presence of a trifluoroacetamide group and a piperazine moiety, suggests diverse biological activities. This article reviews the biological activity of EFPA, highlighting its pharmacodynamics, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₁H₁₈F₃N₃O₂
- CAS Number : 1214235-36-5
- Molecular Weight : 277.28 g/mol
- Hazard Classification : Irritant
EFPA's biological activity can be attributed to its interaction with specific biological targets. The trifluoroacetamide group enhances lipophilicity, allowing better membrane penetration and interaction with various receptors and enzymes. Research indicates that EFPA may modulate neurotransmitter systems and exhibit antimicrobial properties.
Antimicrobial Activity
Studies have shown that EFPA exhibits significant antimicrobial effects against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antitumor Activity
In vitro studies have demonstrated that EFPA possesses antiproliferative properties against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.5 |
| A549 | 20.3 |
The observed cytotoxicity is likely due to the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of EFPA against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that EFPA significantly inhibited MRSA growth at low concentrations, suggesting its potential as a therapeutic agent in treating resistant infections.
Case Study 2: Antitumor Activity
In a preclinical model using A549 lung cancer cells, treatment with EFPA resulted in a dose-dependent decrease in cell viability. Mechanistic studies revealed that EFPA induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds with similar structures to N-[2-(4-Ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide exhibit promising anticancer activities. For instance, derivatives of N-aryl compounds have shown significant growth inhibition against various cancer cell lines.
| Compound | Cell Lines Tested | Percent Growth Inhibition |
|---|---|---|
| Compound 6h | SNB-19 | 86.61% |
| Compound 6h | OVCAR-8 | 85.26% |
| Compound 6h | NCI-H40 | 75.99% |
These results suggest that modifications in the structure of this compound can lead to enhanced anticancer properties through targeted modifications .
Antitubercular Activity
There is growing interest in the development of antitubercular agents based on the structural framework of this compound. Research has shown that similar derivatives demonstrate potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL. This highlights the potential for this compound to serve as a lead compound in the search for new antitubercular therapies .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions. The structure of the compound allows for various modifications that can enhance its biological activity. For example:
- Piperazine Modification : Altering the piperazine ring can affect the binding affinity to biological targets.
- Trifluoroacetyl Group : The presence of the trifluoroacetyl group is crucial for enhancing lipophilicity and improving bioavailability.
- Substituents on the Ethyl Chain : Variations in substituents can lead to different pharmacological profiles.
Case Study 1: Anticancer Evaluation
In a study focused on N-Aryl derivatives similar to this compound, several compounds were synthesized and tested against multiple cancer cell lines. The results indicated that certain modifications significantly improved their anticancer efficacy .
Case Study 2: Antitubercular Screening
A series of compounds derived from the core structure of this compound were screened for their activity against M. tuberculosis. The most promising candidates exhibited MIC values comparable to existing antitubercular drugs, indicating their potential as new therapeutic agents .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Selected Piperazine-Containing Trifluoroacetamide Derivatives
Structural Analysis
- Core Functional Groups : All compounds share the trifluoroacetamide (-C(O)CF₃) group, which confers metabolic stability and electron-withdrawing effects. The piperazine ring, present in most analogs, enhances solubility and enables hydrogen bonding.
- Substituent Variability: The main compound features a 4-ethylpiperazine group and a methyl substituent, balancing hydrophobicity and steric effects. N-(4-Chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxo-2-piperazinyl}acetamide incorporates dual piperazine rings and a chlorophenyl group, suggesting enhanced binding to aromatic receptor pockets . N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide lacks a piperazine but includes a cyanophenyl group, optimizing it for intermediate roles in drug synthesis .
Q & A
Basic: What synthetic strategies are optimal for preparing N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide, and how do reaction conditions influence yield?
Methodological Answer:
The compound’s synthesis typically involves multi-step protocols. A common approach includes:
- Step 1: Formation of the piperazine-ethyl intermediate via nucleophilic substitution between 4-ethylpiperazine and α-ketoester derivatives (e.g., methyl 2-bromo-2-methylpropanoate) under reflux in ethanol with K₂CO₃ as a base .
- Step 2: Condensation with trifluoroacetamide using coupling agents like EDCI/HOBt in DCM.
- Step 3: Purification via silica gel chromatography (EtOAc:petroleum ether, 1:1) to achieve >95% purity.
Key Variables:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates but may require longer reaction times.
- Base Selection: K₂CO₃ is preferred over stronger bases (e.g., NaOH) to avoid hydrolysis of the trifluoroacetamide group.
- Temperature: Reflux conditions (70–80°C) enhance kinetic control, reducing side products like N-alkylation byproducts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
